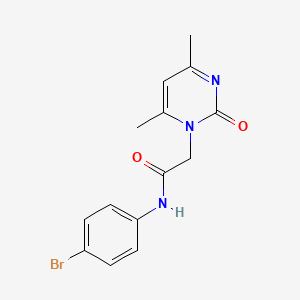![molecular formula C23H19N5O3S2 B4809290 4-({[(4-phenoxyphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4809290.png)
4-({[(4-phenoxyphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide
Vue d'ensemble
Description
4-({[(4-phenoxyphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H19N5O3S2 and its molecular weight is 477.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 477.09293183 g/mol and the complexity rating of the compound is 704. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of 4-({[(4-phenoxyphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound interacts with its target, Carbonic Anhydrase 2, by binding to the active site of the enzyme. This interaction inhibits the enzyme’s activity, leading to a decrease in the rate of carbon dioxide conversion to bicarbonate and protons
Biochemical Pathways
The inhibition of Carbonic Anhydrase 2 affects several biochemical pathways. These include the regulation of pH and CO2 transport in the body, as well as the electrolyte balance in the blood and other tissues . The downstream effects of these changes can have significant impacts on physiological processes, including respiration and the maintenance of acid-base balance.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibition of Carbonic Anhydrase 2. This can lead to changes in pH regulation and CO2 transport, potentially affecting a variety of physiological processes . .
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-phenoxyphenyl)-3-[4-(pyrimidin-2-ylsulfamoyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3S2/c29-33(30,28-22-24-15-4-16-25-22)21-13-9-18(10-14-21)27-23(32)26-17-7-11-20(12-8-17)31-19-5-2-1-3-6-19/h1-16H,(H,24,25,28)(H2,26,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVROIMRLBJYEFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ETHYL 2-({5-[(2-CHLOROPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE](/img/structure/B4809214.png)
![N-(4-fluorophenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4809216.png)

![5-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4809221.png)


![methyl 2-({[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4809251.png)
![N~1~-(5-CHLORO-2-METHYLPHENYL)-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE](/img/structure/B4809257.png)
![4-[hydroxy(diphenyl)methyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperidinecarbothioamide](/img/structure/B4809259.png)

![N-[[2-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride](/img/structure/B4809280.png)
![1-ETHYL-4-{[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4809285.png)
![[2-bromo-4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]phenyl] 4-chlorobenzoate](/img/structure/B4809292.png)
![1-[2-(2-{2-[(5-chloro-8-quinolinyl)oxy]ethoxy}ethoxy)phenyl]-1-propanone](/img/structure/B4809301.png)
